molecular formula C39H69NO14 B3322559 N-Demethyl-N-propanoylerythromycin A CAS No. 147702-49-6

N-Demethyl-N-propanoylerythromycin A

Cat. No.: B3322559
CAS No.: 147702-49-6
M. Wt: 776.0 g/mol
InChI Key: SPDJWXMXZVPSAJ-OGILNJMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Demethyl-N-propanoylerythromycin A” is a chemical compound with the molecular formula C39H69NO14 . It’s a derivative of erythromycin, a commonly used antibiotic .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 39 carbon atoms, 69 hydrogen atoms, 1 nitrogen atom, and 14 oxygen atoms . The average mass is 775.964 Da and the monoisotopic mass is 775.471802 Da .


Physical and Chemical Properties Analysis

The density of “this compound” is 1.2±0.1 g/cm3. Its boiling point is 868.1±65.0 °C at 760 mmHg. The vapour pressure is 0.0±0.6 mmHg at 25°C. The enthalpy of vaporization is 143.4±6.0 kJ/mol. The flash point is 478.8±34.3 °C .

Scientific Research Applications

Metabolic Pathways and Isoform Specificity
Research on the metabolic pathways of erythromycin, a closely related compound to N-Demethyl-N-propanoylerythromycin A, has revealed the involvement of CYP3A isoforms in its N-demethylation process. Studies suggest that distinct CYP3A isoforms might be responsible for erythromycin N-demethylation and other metabolic activities, indicating the complexity of metabolic interactions and the potential specificity of this compound metabolism within these pathways (Hunt et al., 1992).

Antimicrobial Resistance and Ecotoxicity
The widespread use of antibiotics, including erythromycin and its derivatives, has raised concerns regarding antimicrobial resistance and their ecotoxicological impact on aquatic environments. Research indicates that antibiotics like erythromycin can persist in aquatic environments, potentially affecting non-target species and contributing to the development of antibiotic-resistant bacterial strains. This highlights the importance of understanding the environmental fate and ecological risks associated with the use of such compounds, including this compound (Kovaláková et al., 2020).

Prokinetic Properties and Gastrointestinal Applications
Erythromycin, and potentially its derivatives like this compound, have been studied for their prokinetic properties in the gastrointestinal tract. While primarily used as an antibiotic, erythromycin can stimulate motilin receptors in the gastrointestinal tract, enhancing gastric emptying and motility. This unique property has therapeutic implications in conditions like gastroparesis, illustrating the potential broader application of this compound beyond its antimicrobial effects (Maganti et al., 2003).

Antibiotic Resistance in Commensal and Pathogenic Bacteria
The emergence of antibiotic resistance in both commensal and pathogenic bacteria due to the use of antibiotics like erythromycin is a growing concern. Studies have identified resistance genes in various bacterial strains isolated from different environments, including those associated with food production. This resistance can potentially be transferred to pathogenic bacteria, posing significant challenges to public health. Understanding the mechanisms and spread of resistance is crucial in managing and mitigating the risks associated with the use of antibiotics, including derivatives like this compound (Mathur & Singh, 2005).

Safety and Hazards

The safety data sheet for “N-Demethyl-N-propanoylerythromycin A” indicates that there are no known or suspected endocrine disruptors in this substance .

Properties

IUPAC Name

N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H69NO14/c1-14-26-39(11,48)32(44)21(5)29(42)19(3)17-37(9,47)34(54-36-30(43)25(16-20(4)50-36)40(12)27(41)15-2)22(6)31(23(7)35(46)52-26)53-28-18-38(10,49-13)33(45)24(8)51-28/h19-26,28,30-34,36,43-45,47-48H,14-18H2,1-13H3/t19-,20-,21+,22+,23-,24+,25+,26-,28+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDJWXMXZVPSAJ-OGILNJMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C(=O)CC)O)(C)O)C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C(=O)CC)O)(C)O)C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H69NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163793
Record name N-Demethyl-N-propanoylerythromycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

776.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147702-49-6
Record name Erythromycin, N-demethyl-N-(1-oxopropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147702-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Demethyl-N-propanoylerythromycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147702496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Demethyl-N-propanoylerythromycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DEMETHYL-N-PROPANOYLERYTHROMYCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VUC2O6XEG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Demethyl-N-propanoylerythromycin A
Reactant of Route 2
N-Demethyl-N-propanoylerythromycin A
Reactant of Route 3
N-Demethyl-N-propanoylerythromycin A
Reactant of Route 4
N-Demethyl-N-propanoylerythromycin A
Reactant of Route 5
N-Demethyl-N-propanoylerythromycin A
Reactant of Route 6
N-Demethyl-N-propanoylerythromycin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.